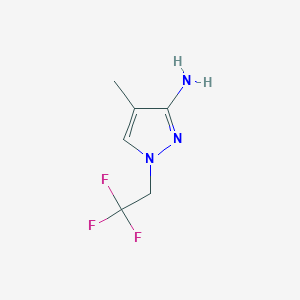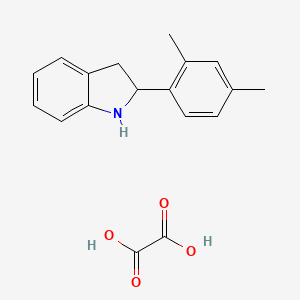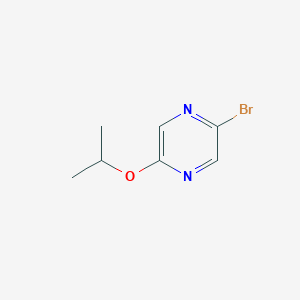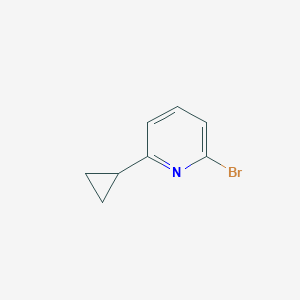![molecular formula C10H12N4 B1520282 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1179969-67-5](/img/structure/B1520282.png)
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
Overview
Description
“1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine” is a compound that contains a pyridine and pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is likely to be a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring attached to a pyrazole ring via an ethyl chain. The exact structure would depend on the positions of the various atoms and groups within the molecule .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Heterocycle Products : Ghaedi et al. (2015) reported an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives, including compounds similar to 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine. This method is useful for the preparation of new N-fused heterocycle products with good yields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Structural Analysis : Hu et al. (2011) studied the structure of 3-Chloropyridin-2-amine, a compound related to this compound. They examined intermolecular hydrogen-bonding associations, providing insights into the molecular interactions of similar compounds (Hu, Yang, Luo, & Li, 2011).
Catalysis and Chemical Transformations
Polymerization and Oligomerization Catalyst : Obuah et al. (2014) explored the use of pyrazolylamine ligands, structurally related to this compound, as catalysts in the polymerization and oligomerization of ethylene. This research demonstrates the potential of such compounds in industrial catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Sonochemical Synthesis of Heterocycles : Ibrahim et al. (2019) reported a sonochemical synthetic strategy for pyrazolo[1,5-a]pyridines, compounds closely related to this compound, demonstrating an efficient method for synthesizing polysubstituted heterocycles (Ibrahim, Behbehani, & Mostafa, 2019).
Fluorescence and Sensing Applications
- Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which is chemically related to this compound. This compound acts as a sensor for the fluorescence detection of small inorganic cations, showcasing the potential of such compounds in sensor technology (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Mechanism of Action
Target of Action
Compounds containing pyridine and pyrazole groups are often involved in interactions with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its functional groups .
Mode of Action
The pyridine and pyrazole groups in the compound could potentially form hydrogen bonds and aromatic interactions with amino acid residues in the target proteins, leading to changes in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. Pyridine and pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Potential effects could include inhibition of enzyme activity, modulation of signal transduction pathways, or changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the body fluids it is in, or by interactions with other molecules present in those fluids .
properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPZMCVXQPBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)



![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)

![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)



![[2,4'-Bipyridin]-4-amine](/img/structure/B1520222.png)